5-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
Description
The compound 5-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide moiety linked to a 1,2,3,4-tetrahydroquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group. Its molecular formula is C₂₁H₁₇BrFN₂O₄S, with a molecular weight of 493.39 g/mol.
Properties
IUPAC Name |
5-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4S/c21-19-10-9-18(28-19)20(25)23-15-6-3-13-2-1-11-24(17(13)12-15)29(26,27)16-7-4-14(22)5-8-16/h3-10,12H,1-2,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUHAIMAYZCHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antibacterial and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydroquinoline derivatives modified with sulfonamide or carboxamide groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
*LogP values are estimated using fragment-based methods (e.g., Crippen’s method) due to lack of experimental data.
Key Observations :
Electronic Effects: The 4-fluorobenzenesulfonyl group in the target compound is strongly electron-withdrawing due to the fluorine atom, which may enhance binding interactions with polar residues in biological targets compared to the 4-methylbenzenesulfonyl analog .
Steric Considerations :
- The trifluoroacetyl substituent in introduces significant steric bulk and hydrophobicity (LogP = 4.1), which may limit solubility compared to the target compound.
Biological Implications :
- Sulfonamide-containing analogs (target and ) are likely to exhibit stronger hydrogen-bonding capacity with enzymes or receptors compared to carboxamide derivatives (e.g., ).
- The bromine atom on the furan ring (common in target, , and ) may contribute to halogen bonding, a critical feature in kinase or protease inhibition.
Crystallographic and Structural Insights :
- The compound in (unrelated scaffold but sulfonamide-containing) demonstrates that substituent electronic properties (e.g., nitro groups) significantly influence molecular conformation, as seen in torsion angles (47.0–56.4°). This suggests that the 4-fluorobenzenesulfonyl group in the target compound may similarly affect its three-dimensional arrangement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
